molecular formula C13H13NO3 B12120509 1-Ethyl-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-Ethyl-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Katalognummer: B12120509
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: BXCLYVRHLWNJSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a member of the quinolone family, known for its diverse biological and pharmaceutical activities. This compound is characterized by its quinoline core structure, which is a bicyclic aromatic system with nitrogen at position 1. The presence of an ethyl group at position 1, a methyl group at position 6, and a carboxylic acid group at position 3 further defines its unique chemical identity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with aniline derivatives, followed by cyclization and oxidation steps. The reaction is often catalyzed by acids or bases, depending on the specific synthetic route chosen .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The scalability of the synthesis is achieved through optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

1-Ethyl-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-ethyl-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antibacterial agent .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Ethyl-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups at positions 1 and 6, respectively, differentiate it from other quinolones, influencing its reactivity and interaction with biological targets .

Eigenschaften

Molekularformel

C13H13NO3

Molekulargewicht

231.25 g/mol

IUPAC-Name

1-ethyl-6-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-3-14-7-10(13(16)17)12(15)9-6-8(2)4-5-11(9)14/h4-7H,3H2,1-2H3,(H,16,17)

InChI-Schlüssel

BXCLYVRHLWNJSJ-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.